molecular formula C8H4F3NO2 B2786797 3-(Trifluoromethoxy)phenyl isocyanate CAS No. 55225-86-0

3-(Trifluoromethoxy)phenyl isocyanate

Cat. No.: B2786797
CAS No.: 55225-86-0
M. Wt: 203.12
InChI Key: OKJYBJOTWLVTAO-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenyl isocyanate is an organofluorine compound featuring an isocyanate (-N=C=O) functional group attached to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the meta position. This electron-withdrawing substituent significantly influences the compound’s reactivity, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and specialty polymers.

Properties

IUPAC Name

1-isocyanato-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJYBJOTWLVTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55225-86-0
Record name 1-isocyanato-3-(trifluoromethoxy)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)phenyl isocyanate typically involves the reaction of 3-(Trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows:

3-(Trifluoromethoxy)aniline+Phosgene3-(Trifluoromethoxy)phenyl isocyanate+HCl\text{3-(Trifluoromethoxy)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-(Trifluoromethoxy)aniline+Phosgene→3-(Trifluoromethoxy)phenyl isocyanate+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. Advanced techniques such as gas-phase reactions and the use of phosgene substitutes like diphosgene or triphosgene are also employed to enhance yield and safety .

Chemical Reactions Analysis

Key Chemical Reactions

Isocyanates like 3-(Trifluoromethoxy)phenyl isocyanate participate in reactions typical of this functional group:

Polymerization

  • Reacts with alcohols, amines, or water to form polyurethanes, ureas, or carbamates. This is critical for applications in coatings and adhesives .

Aminocarbonylation

  • Catalytic aminocarbonylation with isocyanates introduces carbamate groups into organic substrates. For example, Re₂(CO)₁₀ catalyzes the reaction with azobenzenes to form benzamide derivatives .

Hydrolysis and Derivatization

  • Hydrolysis yields amines or carbamic acids, which can undergo further functionalization. For instance, 4-chloro-3-(trifluoromethyl)phenyl isocyanate generates CTF-urea (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea) as an impurity .

Table 2: Impurity Analysis in 4-Chloro-3-(Trifluoromethyl)phenyl Isocyanate

ImpurityDetection Range (μg·mL⁻¹)RecoveryLOD (μg·mL⁻¹)
CTF-aminobenzene1.87–46.8098.7%0.187
CTF-urea4.15–103.7698.0%0.208

Research Challenges

  • Purity Control : Impurities like CTF-urea require careful chromatographic analysis .

  • Scalability : Traditional methods generate iron mud waste, necessitating greener alternatives (e.g., FeCl₃/hydrazine systems) .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Drug Development:
One of the most significant applications of 3-(trifluoromethoxy)phenyl isocyanate is in the synthesis of pharmaceutical compounds. It serves as an important intermediate in the production of various medications, notably anticancer drugs. For instance, it plays a critical role in synthesizing sorafenib, a multi-kinase inhibitor used for treating advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets several kinases involved in tumor growth and angiogenesis, making it a vital component in cancer therapy .

Fluorinated Drug Candidates:
The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. The trifluoromethoxy group contributes to these properties, making this compound a valuable building block in the design of new fluorinated drug candidates .

Agrochemical Applications

Herbicides and Insecticides:
In agrochemical research, this compound is utilized as an intermediate in the synthesis of herbicides and insecticides. Its ability to modify biological activity allows for the development of more effective crop protection agents that can target specific pests or weeds while minimizing environmental impact .

Pesticide Formulations:
The compound's reactivity makes it suitable for creating novel pesticide formulations that enhance efficacy and reduce toxicity to non-target organisms. This application is particularly relevant as agricultural practices increasingly focus on sustainable and environmentally friendly solutions .

Material Science Applications

Polymer Chemistry:
this compound is also employed in polymer chemistry, where it acts as a precursor for specialty polymers. These polymers are used in coatings and adhesives that require superior durability and chemical resistance . The incorporation of trifluoromethoxy groups can improve the thermal stability and mechanical properties of these materials.

Advanced Materials:
In material science, this compound contributes to the development of advanced materials used in electronics and other high-tech applications. The unique properties imparted by fluorinated groups can enhance thermal and electrical performance, making them suitable for specialized applications such as electronic devices .

Research Reagents

As a versatile reagent, this compound facilitates various chemical reactions in research settings. It aids researchers in exploring new synthetic pathways and mechanisms, contributing to advancements across multiple disciplines within organic chemistry .

Case Study 1: Synthesis Methodologies

Recent studies have optimized the synthesis of this compound using safer and more environmentally friendly methods. Traditional processes often involve hazardous reagents and conditions; however, new methodologies utilize milder conditions with reduced waste generation .

Case Study 2: Fluorinated Compounds in Drug Discovery

A study highlighted the importance of fluorinated compounds like this compound in drug discovery. The presence of fluorine significantly influences pharmacokinetic properties, leading to increased interest among medicinal chemists .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenyl isocyanate involves the reactivity of the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols, forming stable urea and carbamate linkages. These reactions are facilitated by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the isocyanate carbon .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Pharmaceuticals : this compound derivatives show promise in kinase inhibitor development, leveraging the -OCF₃ group’s metabolic stability .
  • Agrochemicals: Patent literature highlights its use in herbicidal carbamates, outperforming non-fluorinated analogs in field trials .
  • Regulatory Status : 4-(Trifluoromethoxy)phenyl isocyanate is listed under U.S. tariff codes (HTS 9902.22.99), indicating commercial significance .

Biological Activity

3-(Trifluoromethoxy)phenyl isocyanate (TFM-Ph-NCO) is a compound characterized by its trifluoromethoxy group, which imparts unique chemical properties that can influence biological activity. This article explores the biological activities associated with TFM-Ph-NCO, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C8_8H4_4F3_3NO2_2, and it has a molecular weight of approximately 207.12 g/mol. The presence of the isocyanate functional group (-N=C=O) makes this compound reactive, particularly with nucleophiles, which can lead to various biological interactions.

The trifluoromethoxy group significantly enhances the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency in biological systems. The isocyanate moiety can react with amino groups in proteins, potentially leading to modifications that affect enzyme activity and signal transduction pathways.

Pharmacological Effects

Research indicates that compounds containing the trifluoromethoxy group exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that trifluoromethyl-containing compounds can inhibit cancer cell proliferation. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced potency against specific cancer types by affecting cellular signaling pathways involved in growth and survival .
  • Antimicrobial Properties : Preliminary investigations suggest that TFM-Ph-NCO may possess antibacterial and antifungal properties. The reactivity of the isocyanate group allows for potential interactions with microbial proteins, disrupting their function .
  • Neuropharmacological Effects : The trifluoromethoxy group has been associated with modulation of neurotransmitter uptake, particularly serotonin. Compounds with this substitution have shown increased inhibition of serotonin transporters compared to their non-fluorinated counterparts .

Case Studies

StudyFindings
Anticancer Screening A study evaluated the cytotoxicity of various trifluoromethylated compounds, including TFM-Ph-NCO, against human cancer cell lines. Results indicated significant dose-dependent inhibition of cell growth in several lines, with IC50 values ranging from 0.5 to 5 µM .
Antimicrobial Evaluation A series of experiments assessed the antibacterial activity of TFM-Ph-NCO against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity with minimum inhibitory concentrations (MICs) between 32-128 µg/mL .
In Vivo Toxicity Assessment Toxicological studies in mice showed no significant adverse effects at doses up to 30 mg/kg when administered intravenously, indicating a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for 3-(trifluoromethoxy)phenyl isocyanate, and how do reaction conditions influence yield?

The compound is typically synthesized via the reaction of 3-(trifluoromethoxy)aniline with phosgene or thiophosgene under controlled conditions. The reaction requires anhydrous solvents (e.g., dichloromethane or THF) and a base catalyst like triethylamine to neutralize HCl byproducts. Temperature control (<0°C to room temperature) is critical to minimize side reactions such as oligomerization. Yields range from 70–85% depending on purity of the aniline precursor and reaction stoichiometry .

Q. How is this compound characterized to confirm structural integrity?

Key characterization methods include:

  • FT-IR : Peaks at ~2270 cm⁻¹ (N=C=O stretching) and 1250–1100 cm⁻¹ (C-F and C-O-C vibrations).
  • ¹H/¹³C NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), and the trifluoromethoxy group shows a distinct triplet in ¹⁹F NMR (δ −58 ppm).
  • GC-MS : Molecular ion peak at m/z 203 (C₈H₄F₃NO₂) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile electrophile in:

  • Urea/thiourea formation : Reacts with amines to generate trifluoromethoxy-substituted ureas, which are precursors for bioactive molecules.
  • Polymer crosslinking : Used in polyurethane synthesis due to its high reactivity with diols .

Advanced Research Questions

Q. How does the position of the trifluoromethoxy group affect reactivity compared to its isomers (e.g., 2- or 4-substituted derivatives)?

The meta-substitution (3-position) induces steric and electronic effects that alter nucleophilic attack trajectories. For example, reactions with bulky amines show slower kinetics compared to the para-isomer due to hindered accessibility of the isocyanate group. Computational studies (DFT) reveal a 5–10% lower electrophilicity index for the 3-substituted derivative, impacting regioselectivity in cycloadditions .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • In situ generation : Using diphosgene (less volatile than phosgene) with dropwise addition to maintain low exothermicity.
  • Scavengers : Addition of molecular sieves or silica gel to sequester moisture.
  • Flow chemistry : Continuous microreactor systems improve heat dissipation and reduce decomposition .

Q. How is this compound utilized in the synthesis of bioactive molecules?

Case study: In the synthesis of N-[3-(tetrazolyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide (a potential kinase inhibitor), the isocyanate reacts with a tetrazolyl-amine intermediate under mild conditions (THF, 0°C). The trifluoromethoxy group enhances metabolic stability by reducing oxidative degradation in vivo .

Methodological Challenges

Q. How to resolve discrepancies in reported reaction outcomes (e.g., conflicting yields)?

Contradictions often arise from:

  • Purity of starting materials : Trace moisture in 3-(trifluoromethoxy)aniline (>98% purity required).
  • Catalyst choice : Triethylamine vs. DMAP alters reaction rates by 20–30%. Systematic reproducibility studies using controlled reagent batches are recommended .

Q. What analytical techniques differentiate degradation products during storage?

  • HPLC-MS : Identifies oligomers (e.g., trimers via m/z 610) formed via moisture-induced polymerization.
  • TGA/DSC : Detects decomposition onset temperatures (~150°C under nitrogen) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • GHS Hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation).
  • PPE : Nitrile gloves, sealed goggles, and fume hood use mandatory.
  • Storage : Under inert gas (Ar/N₂) at −20°C, with desiccants to prevent hydrolysis .

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